Methyl (2S)-{[1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]amino}(phenyl)acetate
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Overview
Description
Methyl (2S)-{[1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]amino}(phenyl)acetate is a complex organic compound that features a tert-butylamino group, a phenyl group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-{[1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]amino}(phenyl)acetate typically involves the protection of amino acids using tert-butoxycarbonyl (Boc) groups. One efficient protocol involves the reduction of methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate using sodium borohydride in methanol at -40°C . This method yields the erythro (±) isomer, which can be converted to the threo (±) isomer using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for the efficient and sustainable introduction of tert-butoxycarbonyl groups into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-{[1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]amino}(phenyl)acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can yield different isomers, such as the erythro (±) and threo (±) isomers.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, methanesulfonyl chloride for inversion, and various oxidizing agents for oxidation reactions .
Major Products Formed
The major products formed from these reactions include different isomers of the compound, such as the erythro (±) and threo (±) isomers .
Scientific Research Applications
Methyl (2S)-{[1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]amino}(phenyl)acetate has several scientific research applications:
Chemistry: It is used as a starting material in the synthesis of dipeptides and other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It is investigated for its potential therapeutic applications, including its role in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2S)-{[1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]amino}(phenyl)acetate involves its interaction with specific molecular targets and pathways. The compound’s tert-butylamino group and phenyl groups play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- 1-tert-Butyl 2-methyl (2S,4S)-4-amino-1,2-pyrrolidinedicarboxylate hydrochloride
- 1-(Tert-butyl) 2-methyl (2S,4R)-4-((4-bromo-7-fluoroisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate
Uniqueness
Methyl (2S)-{[1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]amino}(phenyl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its tert-butylamino group and phenyl groups make it particularly useful in organic synthesis and medicinal chemistry .
Properties
CAS No. |
285996-41-0 |
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Molecular Formula |
C22H28N2O3 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
methyl (2S)-2-[[1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]amino]-2-phenylacetate |
InChI |
InChI=1S/C22H28N2O3/c1-22(2,3)24-20(25)18(15-16-11-7-5-8-12-16)23-19(21(26)27-4)17-13-9-6-10-14-17/h5-14,18-19,23H,15H2,1-4H3,(H,24,25)/t18?,19-/m0/s1 |
InChI Key |
AHAMWJSMDJUMSN-GGYWPGCISA-N |
Isomeric SMILES |
CC(C)(C)NC(=O)C(CC1=CC=CC=C1)N[C@@H](C2=CC=CC=C2)C(=O)OC |
Canonical SMILES |
CC(C)(C)NC(=O)C(CC1=CC=CC=C1)NC(C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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